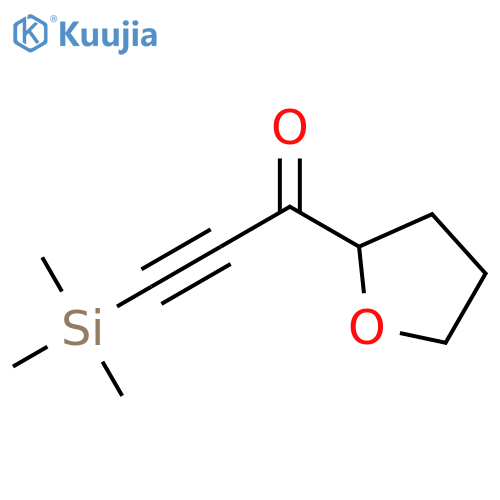

Cas no 1803591-87-8 (1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one)

1803591-87-8 structure

商品名:1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one

1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(tetrahydrofuran-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one

- 1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one

-

- インチ: 1S/C10H16O2Si/c1-13(2,3)8-6-9(11)10-5-4-7-12-10/h10H,4-5,7H2,1-3H3

- InChIKey: SPKJLVYVPHNBNM-UHFFFAOYSA-N

- ほほえんだ: C(C1CCCO1)(=O)C#C[Si](C)(C)C

1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | O991745-100mg |

1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one |

1803591-87-8 | 100mg |

$ 295.00 | 2022-06-03 | ||

| Enamine | EN300-135883-0.5g |

1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one |

1803591-87-8 | 95% | 0.5g |

$601.0 | 2023-02-15 | |

| TRC | O991745-50mg |

1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one |

1803591-87-8 | 50mg |

$ 185.00 | 2022-06-03 | ||

| Enamine | EN300-135883-0.05g |

1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one |

1803591-87-8 | 95% | 0.05g |

$179.0 | 2023-02-15 | |

| Enamine | EN300-135883-2.5g |

1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one |

1803591-87-8 | 95% | 2.5g |

$1509.0 | 2023-02-15 | |

| Enamine | EN300-135883-5.0g |

1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one |

1803591-87-8 | 95% | 5.0g |

$2235.0 | 2023-02-15 | |

| Enamine | EN300-135883-2500mg |

1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one |

1803591-87-8 | 95.0% | 2500mg |

$1509.0 | 2023-09-30 | |

| Enamine | EN300-135883-10000mg |

1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one |

1803591-87-8 | 95.0% | 10000mg |

$3315.0 | 2023-09-30 | |

| A2B Chem LLC | AV61110-50mg |

1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one |

1803591-87-8 | 95% | 50mg |

$224.00 | 2024-04-20 | |

| A2B Chem LLC | AV61110-500mg |

1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one |

1803591-87-8 | 95% | 500mg |

$668.00 | 2024-04-20 |

1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one 関連文献

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

1803591-87-8 (1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one) 関連製品

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量